REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][NH2:5].[N:8]([CH:11]1[CH2:16][CH2:15][N:14](C(OCC2C=CC=CC=2)=O)[CH2:13][CH2:12]1)=[C:9]=[O:10]>C1COCC1.[Pd]>[NH:14]1[CH2:13][CH2:12][CH:11]([N:8]2[CH:3]=[CH:4][NH:5][C:9]2=[O:10])[CH2:16][CH2:15]1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the residue was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
then dissolved in ethanol
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the residue was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
then dissolved in 2M HCl (50 ml)
|
Type
|
WAIT
|
Details
|
to stand for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with methanol (100 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |